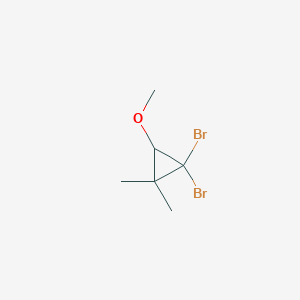
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane is an organic compound with the molecular formula C₆H₁₀Br₂O It is a cyclopropane derivative characterized by the presence of two bromine atoms, a methoxy group, and two methyl groups attached to the cyclopropane ring
Méthodes De Préparation
The synthesis of 1,1-dibromo-3-methoxy-2,2-dimethylcyclopropane typically involves the reaction of 1-methoxy-2-methylpropene with bromine in the presence of a suitable solvent. The reaction proceeds through the formation of a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cyclopropane derivative without bromine atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the methoxy group to form carboxylic acids.
Common reagents and conditions used in these reactions include bromine, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.
Biology: The compound can be used in studies involving the biological activity of cyclopropane derivatives, including their potential as enzyme inhibitors.
Medicine: Research into the medicinal properties of cyclopropane derivatives may involve this compound as a starting material for the synthesis of pharmacologically active molecules.
Mécanisme D'action
The mechanism by which 1,1-dibromo-3-methoxy-2,2-dimethylcyclopropane exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atoms and methoxy group can participate in nucleophilic and electrophilic reactions, respectively, influencing the reactivity and stability of the compound. The cyclopropane ring’s strained structure also contributes to its unique reactivity, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane can be compared with other similar compounds, such as:
1,1-Dibromo-2,2-dimethylcyclopropane: Lacks the methoxy group, resulting in different reactivity and applications.
1,1-Dibromo-3-methoxycyclopropane: Lacks the two methyl groups, affecting its steric properties and reactivity.
1,1-Dibromo-2,2-dimethoxycyclopropane:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
75814-47-0 |
|---|---|
Formule moléculaire |
C6H10Br2O |
Poids moléculaire |
257.95 g/mol |
Nom IUPAC |
1,1-dibromo-3-methoxy-2,2-dimethylcyclopropane |
InChI |
InChI=1S/C6H10Br2O/c1-5(2)4(9-3)6(5,7)8/h4H,1-3H3 |
Clé InChI |
JICBFYROJPUNNS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(Br)Br)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
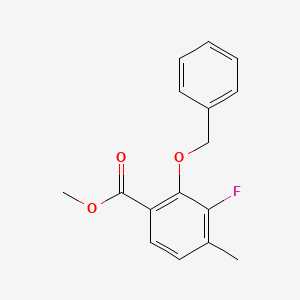

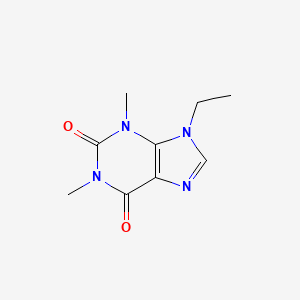
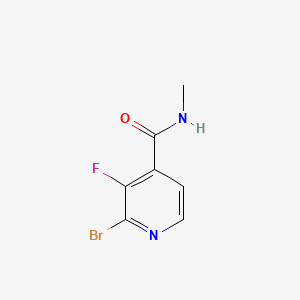
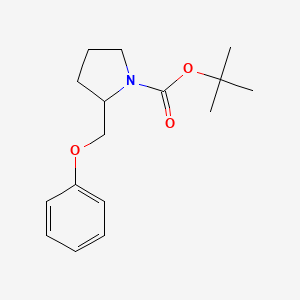
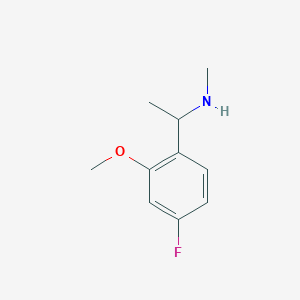
![1-Propene, 3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14016938.png)
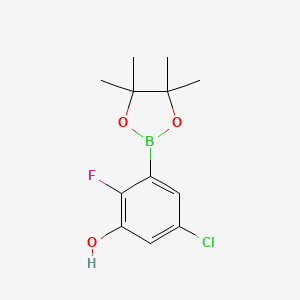
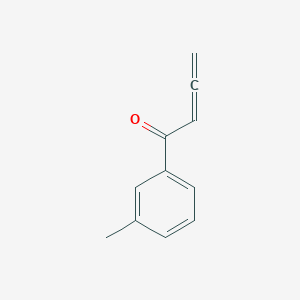

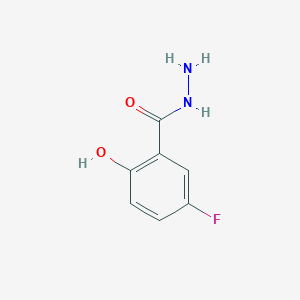

![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)
